molecular formula C19H26N4O4 B11140167 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione

1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione

Cat. No.: B11140167
M. Wt: 374.4 g/mol
InChI Key: UHIJPZJNUGCMHE-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione is a complex organic compound featuring a piperazine ring substituted with a methoxyphenyl group and an oxopiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione typically involves multi-step organic reactions. One common method starts with the preparation of 4-(4-methoxyphenyl)piperazine through the reaction of piperazine with 4-methoxyphenyl chloride under basic conditions. This intermediate is then reacted with 1,4-butanedione in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1-[4-(4-Hydroxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione.

    Reduction: Formation of 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-hydroxypiperazino)-1,4-butanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting it could be modified to enhance biological activity or reduce side effects.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the oxopiperazine moiety can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl-piperazine structure but lacks the oxopiperazine and butanedione components.

    4-(4-Methoxyphenyl)piperazine-1-carboxamide: Similar structure with a carboxamide group instead of the oxopiperazine moiety.

    1-(4-Methoxyphenyl)-4-(3-oxopiperazino)butane: Similar but lacks the second piperazine ring.

Uniqueness: 1-[4-(4-Methoxyphenyl)piperazino]-4-(3-oxopiperazino)-1,4-butanedione is unique due to its dual piperazine rings and the presence of both methoxyphenyl and oxopiperazine groups. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H26N4O4

Molecular Weight

374.4 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(3-oxopiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C19H26N4O4/c1-27-16-4-2-15(3-5-16)21-10-12-22(13-11-21)18(25)6-7-19(26)23-9-8-20-17(24)14-23/h2-5H,6-14H2,1H3,(H,20,24)

InChI Key

UHIJPZJNUGCMHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC(=O)N3CCNC(=O)C3

Origin of Product

United States

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